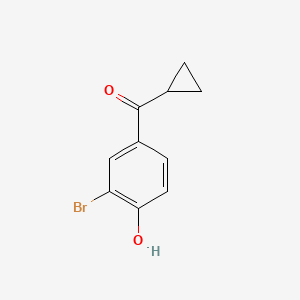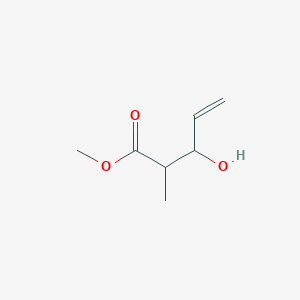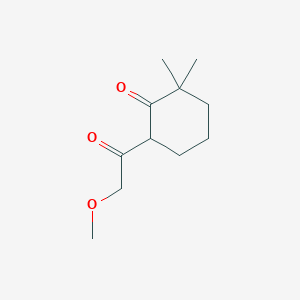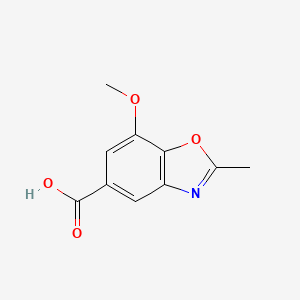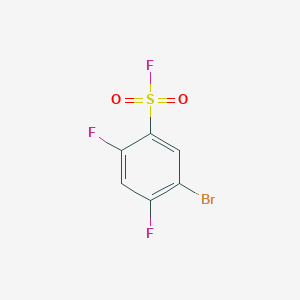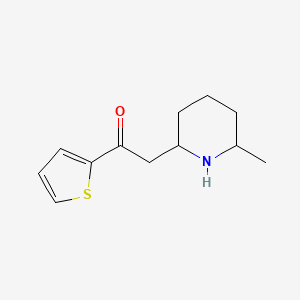
N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide is a chemical compound with the molecular formula C10H12N2O It is a derivative of indene, a bicyclic organic compound, and features a hydroxy group and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide typically involves the reaction of 2,3-dihydro-1H-indene-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,3-dihydro-1H-indene-1-carboxamide.
Reduction: Formation of 2,3-dihydro-1H-indene-1-carboximidine.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-indene-1-one: A precursor in the synthesis of N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide.
2,2-Dihydroxy-1H-indene-1,3(2H)-dione: Another indene derivative with different functional groups.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid: A compound with similar structural features but different functional groups
Uniqueness
N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide is unique due to the presence of both a hydroxy group and a carboximidamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other indene derivatives, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide |
InChI |
InChI=1S/C10H12N2O/c11-10(12-13)9-6-5-7-3-1-2-4-8(7)9/h1-4,9,13H,5-6H2,(H2,11,12) |
Clave InChI |
LEYWGADBXZNRSM-UHFFFAOYSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2C1/C(=N/O)/N |
SMILES canónico |
C1CC2=CC=CC=C2C1C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)
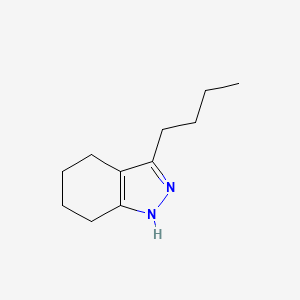
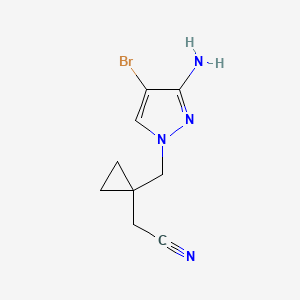
![2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
amine](/img/structure/B13303628.png)
